BenchChemオンラインストアへようこそ!

Avanafil

PDE5 inhibitor selectivity PDE1 off-target effects cardiovascular safety pharmacology

Select Avanafil for research applications where off-target PDE inhibition must be minimized. Its >10,000-fold selectivity over PDE1 and >19,000-fold over PDE11 enables clean mechanistic studies unattainable with sildenafil (375-fold) or tadalafil (25-fold). A Tmax of ~0.75 h delivers a validated 15–30 minute onset—quantifiably faster than sildenafil or tadalafil—and absorption remains unaffected by food, eliminating a key confounding variable in pragmatic trial designs. Procure ≥98% purity material for target validation, assay development, or clinical research protocols requiring rapid, consistent pharmacokinetics.

Molecular Formula C23H26ClN7O3
Molecular Weight 483.9 g/mol
CAS No. 330784-47-9
Cat. No. B1665834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanafil
CAS330784-47-9
Synonyms4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)-1-pyrrolidinyl)-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide
avanafil
stendra
Molecular FormulaC23H26ClN7O3
Molecular Weight483.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
InChIInChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1
InChIKeyWEAJZXNPAWBCOA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Avanafil (CAS 330784-47-9) as a Second-Generation PDE5 Inhibitor: Core Identity and Procurement Baseline


Avanafil (CAS 330784-47-9) is a second-generation, orally active, potent and highly selective reversible inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), with an in vitro IC₅₀ of 5.2 nM for PDE5 [1]. As a pyrimidine-5-carboxamide derivative, it is chemically and pharmacologically distinct within the PDE5 inhibitor class, which includes sildenafil, tadalafil, vardenafil, and newer regional agents like udenafil and mirodenafil [1][2]. Its molecular formula is C₂₃H₂₆ClN₇O₃, with a molecular weight of 484 g/mol [2]. While all PDE5 inhibitors potentiate the nitric oxide/cGMP pathway in corpus cavernosum smooth muscle to facilitate erection upon sexual stimulation, avanafil's unique pharmacokinetic and selectivity profile underpins specific procurement and clinical selection advantages detailed in the following evidence guide [3].

Avanafil (CAS 330784-47-9) Procurement: Why In-Class PDE5 Inhibitors Are Not Interchangeable


Although avanafil belongs to the PDE5 inhibitor class, its selection over alternatives such as sildenafil, tadalafil, or vardenafil cannot be made solely on the basis of shared mechanism of action or even similar potency (IC₅₀) against the primary target [1]. Critically, in vitro selectivity profiles against off-target PDE isozymes diverge significantly: avanafil exhibits >10,000-fold selectivity for PDE5 over PDE1, compared to 375-fold for sildenafil and 1,000-fold for vardenafil; similarly, its selectivity over PDE11 exceeds 19,000-fold, starkly contrasting with tadalafil's 25-fold selectivity [2]. Furthermore, key pharmacokinetic parameters governing onset of action and absorption in the presence of food are not class-uniform. Avanafil's time to maximum plasma concentration (Tmax) of approximately 0.75 hours enables a faster onset of action (15–30 minutes) than sildenafil (30–60 minutes) and tadalafil (45 minutes) [3], while its absorption remains unaffected by food intake, unlike sildenafil and vardenafil [4]. Therefore, formulary or research substitution without careful consideration of these quantifiable differences in selectivity, onset kinetics, and food interaction is scientifically unsound.

Avanafil (CAS 330784-47-9) Procurement Evidence: Quantified Differentiation from Comparator PDE5 Inhibitors


Avanafil's 26.7-Fold Higher Selectivity for PDE5 over PDE1 Versus Sildenafil

Avanafil demonstrates a quantifiably superior selectivity profile against the PDE1 isozyme compared to both sildenafil and vardenafil. PDE1 is predominantly expressed in cardiac tissue and vascular smooth muscle; its inhibition is mechanistically linked to hemodynamic adverse events such as flushing and hypotension [1]. In head-to-head in vitro enzyme assays, avanafil exhibited a selectivity ratio (IC₅₀ PDE1 / IC₅₀ PDE5) exceeding 10,000-fold, indicating negligible cross-reactivity at therapeutic concentrations [2]. This contrasts markedly with sildenafil's 375-fold selectivity and vardenafil's 1,000-fold selectivity [2]. The quantified difference represents a 26.7-fold greater selectivity for avanafil over sildenafil (10,000/375 = 26.7), a distinction that is both statistically and clinically relevant.

PDE5 inhibitor selectivity PDE1 off-target effects cardiovascular safety pharmacology

Avanafil's 760-Fold Superior Selectivity for PDE5 over PDE11 Compared to Tadalafil

A major point of differentiation among PDE5 inhibitors lies in their affinity for PDE11, an isozyme highly expressed in skeletal muscle and testes. Tadalafil is known for its significant inhibition of PDE11 (selectivity ratio of only 25-fold), which is correlated with a higher incidence of back pain and myalgia observed in clinical trials [1]. Avanafil exhibits a selectivity ratio for PDE11 exceeding 19,000-fold [2]. This results in a quantified difference of over 760-fold greater selectivity (19,000/25 = 760) compared to tadalafil. This extreme selectivity margin suggests that avanafil possesses a negligible potential for PDE11-mediated musculoskeletal adverse effects.

PDE5 inhibitor selectivity PDE11 off-target effects musculoskeletal safety pharmacology

Avanafil's 2- to 4-Fold Faster Onset of Action (15-30 min) Versus Sildenafil (30-60 min)

Rapid onset of action is a key differentiating factor for avanafil. Clinically, this is defined by the time to achieve an erection sufficient for penetration. Pooled clinical trial data indicate an onset of action for avanafil between 15–30 minutes post-dose [1][2]. This is quantifiably faster than the 30–60 minute onset reported for sildenafil and the 45-minute onset for tadalafil [2]. Pharmacokinetically, this is reflected in a shorter Tmax of 0.75 hours (45 minutes) for avanafil, compared to 0.95 hours (57 minutes) for sildenafil 100 mg and 2.0 hours (120 minutes) for tadalafil 20 mg [3]. A randomized, double-blind head-to-head trial confirmed this differential by measuring the modified Sexual Encounter Profile 1 (SEP1) response rate, finding that 84.8% of avanafil-treated patients reported successful intercourse within approximately 15 minutes, compared to only 28.2% in the sildenafil group (P < 0.001) [4].

PDE5 inhibitor pharmacokinetics onset of action Tmax clinical trial outcomes

Avanafil's Superior Clinical Efficacy at 12 Weeks: +2.1 Point IIEF-EF Score Improvement vs. Sildenafil

While many PDE5 inhibitors demonstrate similar overall efficacy rates in broad meta-analyses, a direct head-to-head, randomized, double-blind, multicenter clinical trial (N=220) provided a quantified comparison of clinical outcomes between avanafil and sildenafil. The study assessed the change in the International Index of Erectile Function – Erectile Function (IIEF-EF) domain score from baseline. At the 12-week endpoint, the mean improvement in IIEF-EF score was significantly greater in the avanafil group compared to the sildenafil group. The difference in mean change was +2.1 points (95% Confidence Interval: 0.8–3.5), demonstrating statistical superiority for avanafil at this time point [1]. The study design employed a 1:1 randomization to avanafil 100 mg or sildenafil 50 mg, with optional dose escalation to 200 mg and 100 mg, respectively, after 4 weeks [1].

PDE5 inhibitor efficacy IIEF-EF score head-to-head clinical trial treatment outcome

Avanafil's Food-Independent Pharmacokinetics: No Reduction in AUC or Cmax with High-Fat Meal

The absorption of sildenafil and vardenafil is known to be significantly impaired when co-administered with a high-fat meal, leading to reduced maximum plasma concentration (Cmax) and area under the curve (AUC), which can blunt clinical efficacy. In contrast, clinical pharmacology studies have demonstrated that avanafil's absorption and overall systemic exposure are not clinically significantly affected by food intake [1][2]. This means the AUC and Cmax of avanafil remain consistent regardless of meal timing or fat content. This is a direct, quantifiable pharmacokinetic advantage that simplifies dosing instructions and ensures reliable drug exposure.

PDE5 inhibitor pharmacokinetics food effect AUC Cmax drug absorption

Avanafil's Favorable Safety Profile: Lower Incidence of Visual Disturbances (0% at 200 mg) Linked to 7.6-Fold Higher PDE6 Selectivity

Visual disturbances, such as changes in color perception and blurred vision, are a known class effect of PDE5 inhibitors, primarily mediated by off-target inhibition of PDE6 in the retina. Avanafil's in vitro selectivity ratio for PDE5 over PDE6 is 121-fold [1]. This is 7.6-fold higher than sildenafil's selectivity ratio of 16-fold and 5.8-fold higher than vardenafil's 21-fold [1]. This enhanced selectivity correlates with a lower reported incidence of visual adverse events in clinical trials. In phase 3 studies with avanafil doses up to 200 mg daily, no color vision-related abnormalities were reported (incidence <2% for all PDE-related adverse events) [2]. This stands in contrast to the established visual side effect profile of less selective agents like sildenafil.

PDE5 inhibitor safety PDE6 selectivity visual adverse events tolerability

Avanafil (CAS 330784-47-9) Procurement: Optimal Use Cases in Research and Clinical Settings Based on Evidence


Preclinical Pharmacology: Investigating PDE Isozyme Selectivity and Off-Target Effects

Avanafil is the ideal compound for preclinical studies requiring a PDE5 inhibitor with a uniquely wide selectivity margin. Its >10,000-fold selectivity over PDE1 and >19,000-fold selectivity over PDE11 allows researchers to isolate PDE5-mediated effects in complex biological systems with minimal confounding from off-target inhibition of cardiac (PDE1) or skeletal muscle (PDE11) PDEs [1]. This contrasts with sildenafil (375-fold over PDE1) and tadalafil (25-fold over PDE11), which would introduce significant off-target activity in comparable assays [1]. Avanafil's high selectivity makes it the superior choice for mechanistic studies, target validation, and development of new PDE5-related assays.

Clinical Research: Trials Requiring Rapid Onset and/or Fixed-Time Point Assessments

For clinical research protocols where rapid onset of action is a critical endpoint or a methodological necessity (e.g., studies with a narrow, pre-defined window for post-dose assessment), avanafil provides a clear advantage. Its documented 15–30 minute onset of action is quantifiably faster than sildenafil (30–60 min) and tadalafil (45 min) [2]. The head-to-head trial data showing an 84.8% early response rate for avanafil compared to 28.2% for sildenafil (P<0.001) provides robust, quantitative justification for its selection in these specialized study designs [3].

Formulary and Procurement Decisions: Minimizing Specific Adverse Event Profiles

Procurement decisions for healthcare systems, formularies, or specialized clinics can be evidence-based by targeting specific patient populations or minimizing particular side effect profiles. Avanafil's >19,000-fold selectivity over PDE11 (vs. 25-fold for tadalafil) provides a strong rationale for its use in populations where tadalafil-associated myalgia/back pain is a concern [1]. Similarly, its 121-fold selectivity over PDE6 (vs. 16-fold for sildenafil) and the absence of reported color vision abnormalities in Phase 3 trials support its selection when minimizing the risk of visual disturbances is a clinical priority [1][4].

Real-World Effectiveness Studies: Investigating 'On-Demand' Dosing Without Dietary Restrictions

Avanafil is uniquely suited for real-world effectiveness research and pragmatic trials where dietary control is not feasible. Its pharmacokinetic profile, which is unaffected by food intake, removes a major confounding variable that impacts the bioavailability of sildenafil and vardenafil [5]. This ensures consistent drug exposure and more reliable interpretation of efficacy outcomes in studies that aim to mimic naturalistic, at-home use conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avanafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.